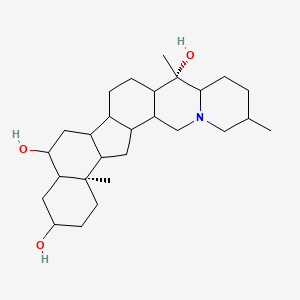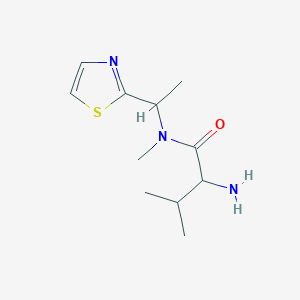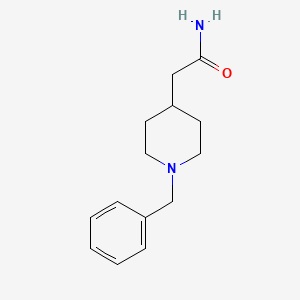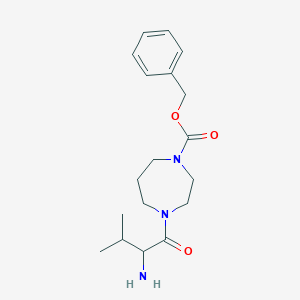
Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate is a complex organic compound that features a diazepane ring, an amino acid derivative, and a benzyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate typically involves multiple steps, including the formation of the diazepane ring and the introduction of the benzyl ester group. One common method involves the cyclization of a suitable precursor containing the necessary functional groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, better control over reaction conditions, and scalability . These systems allow for continuous production, which is beneficial for large-scale manufacturing.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Aplicaciones Científicas De Investigación
Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its structural features.
Mecanismo De Acción
The mechanism of action of Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can interact with neurotransmitter receptors, potentially modulating their activity. The amino acid derivative portion of the molecule can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl 4-[(2-{[(2R)-2-amino-3-methylbutanoyl]oxy}ethoxy)methyl]-4H-furo[3,2-b]pyrrole-5-carboxylate: This compound shares structural similarities but has different functional groups and ring systems.
(2S)-2-amino-3-methylbutanoic acid: A simpler amino acid derivative that lacks the diazepane ring and benzyl ester group.
Uniqueness
Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate is unique due to its combination of a diazepane ring, an amino acid derivative, and a benzyl ester group.
Propiedades
Fórmula molecular |
C18H27N3O3 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate |
InChI |
InChI=1S/C18H27N3O3/c1-14(2)16(19)17(22)20-9-6-10-21(12-11-20)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3 |
Clave InChI |
LSDAKEYOMULXEP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)N1CCCN(CC1)C(=O)OCC2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


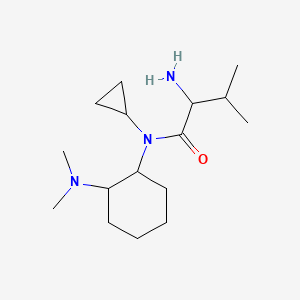
![Ethyl 4-{2-[3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]ethoxy}benzoate](/img/structure/B14783352.png)
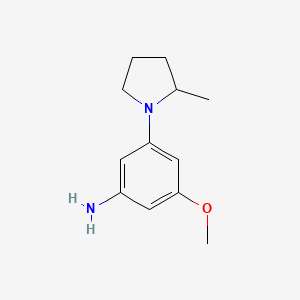
![(R)-4-((3R,5R,7R,8R,9S,10S,13R,14S,17R)-7-Hydroxy-10,13-dimethyl-3-(sulfooxy)hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14783360.png)
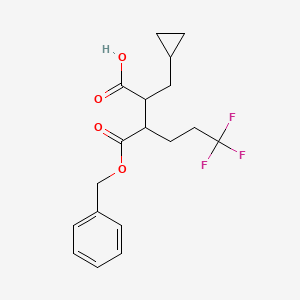
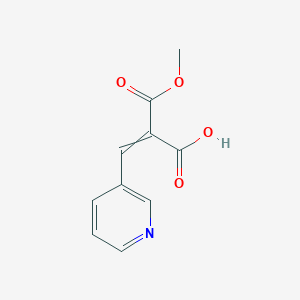

![1-[(2E)-3-chloroprop-2-en-1-yl]-1,4-dihydroquinazolin-4-one](/img/structure/B14783380.png)

![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate](/img/structure/B14783401.png)
